molecular formula C26H25N5O4 B2432229 2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207027-22-2

2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2432229
CAS RN: 1207027-22-2
M. Wt: 471.517
InChI Key: MEKFKXBKSXJNLZ-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis Techniques

Research on NH-pyrazoles, including compounds with structures similar to the specified chemical, has provided insights into their annular tautomerism, showcasing the importance of hydrogen bonds and tautomer presence in different states (Cornago et al., 2009)[https://consensus.app/papers/tautomerism-curcuminoid-nhpyrazoles-cornago/05599c6543805dceb8285d8b87d04f8f/?utm_source=chatgpt]. The synthesis and characterization of pyrazole and oxadiazole derivatives reveal the methodologies used to create these compounds, exploring their structural diversities and chemical properties (Rai et al., 2009)[https://consensus.app/papers/synthesis-characterization-activity-rai/e2a017413eb7594ea899332da1ed2804/?utm_source=chatgpt].

Biological Activities and Applications

Chemical Properties and Reactions

The synthesis processes, chemical reactions, and the structural analysis of pyrazole and oxadiazole derivatives have been explored, demonstrating their complex chemical behavior and the influence of substituents on their properties and reactivity (Wang et al., 2013)[https://consensus.app/papers/preparation-structures-1hpyrazole-derivatives-wang/dc33a1ea89035e8093534247326ded07/?utm_source=chatgpt].

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system, followed by the introduction of the 2-(4-butoxyphenyl) and 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "4-butoxyaniline", "2-bromoacetophenone", "hydrazine hydrate", "2-methoxybenzoyl chloride", "sodium azide", "ethyl acetoacetate", "4-chloro-3-nitropyrazole", "sodium methoxide", "methyl iodide", "sodium hydride", "4-bromo-2-nitrophenol", "potassium carbonate", "acetic anhydride", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Synthesis of 4-butoxyacetanilide by acetylation of 4-butoxyaniline with acetic anhydride and triethylamine in the presence of sodium bicarbonate", "Synthesis of 2-(4-butoxyphenyl)-4-butoxyacetophenone by reaction of 4-butoxyacetanilide with 2-bromoacetophenone in the presence of potassium carbonate", "Synthesis of 4-amino-2-(4-butoxyphenyl)-5,6-dihydropyrazolo[1,5-a]pyrazin-7(8H)-one by reaction of 2-(4-butoxyphenyl)-4-butoxyacetophenone with hydrazine hydrate in ethanol", "Synthesis of 4-chloro-3-nitropyrazole by reaction of 4-chloro-2-nitrophenol with sodium azide in the presence of sodium methoxide", "Synthesis of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylamine by reaction of 2-methoxybenzoyl chloride with hydrazine hydrate in ethanol", "Synthesis of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl acetate by reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylamine with acetic anhydride in the presence of triethylamine", "Synthesis of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl iodide by reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl acetate with methyl iodide in the presence of sodium hydride", "Synthesis of 2-(4-butoxyphenyl)-5-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylamino)-4,6-dinitropyrazine by reaction of 4-amino-2-(4-butoxyphenyl)-5,6-dihydropyrazolo[1,5-a]pyrazin-7(8H)-one with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl iodide in the presence of sodium hydride", "Synthesis of 2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one by reduction of 2-(4-butoxyphenyl)-5-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylamino)-4,6-dinitropyrazine with sodium dithionite in the presence of sodium hydroxide and acetic acid" ] }

CAS RN

1207027-22-2

Molecular Formula

C26H25N5O4

Molecular Weight

471.517

IUPAC Name

2-(4-butoxyphenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H25N5O4/c1-3-4-15-34-19-11-9-18(10-12-19)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-35-24)20-7-5-6-8-23(20)33-2/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

MEKFKXBKSXJNLZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

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